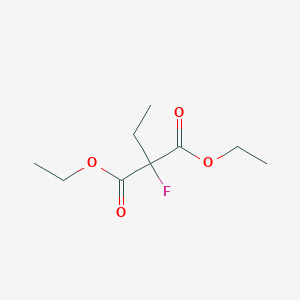

Diethyl 2-ethyl-2-fluoropropanedioate

説明

特性

IUPAC Name |

diethyl 2-ethyl-2-fluoropropanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15FO4/c1-4-9(10,7(11)13-5-2)8(12)14-6-3/h4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGKXLOQGNAMZSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OCC)(C(=O)OCC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1578-75-2 | |

| Record name | 1,3-diethyl 2-ethyl-2-fluoropropanedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

nmr chemical shifts of diethyl 2-ethyl-2-fluoropropanedioate

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Chemical Shifts of Diethyl 2-Ethyl-2-Fluoropropanedioate

Abstract

This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of diethyl 2-ethyl-2-fluoropropanedioate. In the absence of publicly available experimental spectra for this specific molecule, this document leverages high-resolution NMR data from the parent compound, diethyl 2-fluoropropanedioate, as a foundational reference. By applying established principles of NMR theory, including substituent effects and spin-spin coupling, we present a detailed prediction and interpretation of the ¹H, ¹³C, and ¹⁹F NMR spectra. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of fluorinated organic molecules.

Introduction: The Challenge of Characterizing Asymmetric Fluorinated Malonates

Diethyl 2-ethyl-2-fluoropropanedioate is a fluorinated malonic ester with a quaternary stereocenter. The presence of a fluorine atom introduces unique spectroscopic signatures that are invaluable for structural confirmation. NMR spectroscopy is the most powerful tool for this purpose, providing detailed information about the molecular framework through chemical shifts, signal multiplicities, and coupling constants.

A thorough search of scientific databases reveals a lack of published experimental NMR data for diethyl 2-ethyl-2-fluoropropanedioate. However, detailed spectral data for the closely related precursor, diethyl 2-fluoropropanedioate, is available.[1] This guide will, therefore, first present and analyze the known data for this reference compound. Subsequently, it will provide an expert-level predictive analysis for the target molecule, explaining the causal relationships between structural modifications and their spectroscopic consequences.

Molecular Structures

To provide a clear basis for comparison, the structures of the reference compound and the target compound are shown below.

Foundational Analysis: NMR Data of Diethyl 2-Fluoropropanedioate

The experimental NMR data for diethyl 2-fluoropropanedioate, acquired in deuterated chloroform (CDCl₃), serves as our baseline.[1] The key features arise from the two equivalent ester ethyl groups and the single methine proton at the C2 position, which is directly bonded to the fluorine atom.

¹H and ¹⁹F NMR Data (Reference Compound)

The proton NMR spectrum is characterized by the signals of the ethoxy groups and the downfield methine proton, which is split into a doublet by the adjacent fluorine atom. Correspondingly, the fluorine NMR spectrum shows a doublet due to coupling with the methine proton.

Table 1: Experimental ¹H and ¹⁹F NMR Data for Diethyl 2-Fluoropropanedioate in CDCl₃.[1]

| Nucleus | Assigned Protons/Fluorine | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| ¹H | -O-CH₂-CH₃ | 1.34 | Triplet (t) | JHH = 7.0 | 6H |

| -O-CH₂ -CH₃ | 4.33 | Quartet (q) | JHH = 7.0 | 4H | |

| CH -F | 5.28 | Doublet (d) | ²JHF = 48.5 | 1H | |

| ¹⁹F | CH-F | -195.17 | Doublet (d) | ²JFH = 48.5 | 1F |

¹³C NMR Data (Reference Compound)

In the ¹³C NMR spectrum, the carbon atoms of the ethoxy groups are observed, along with the ester carbonyl carbon and the C2 methine carbon. The signals for the carbons close to the fluorine atom exhibit significant splitting due to C-F coupling.

Table 2: Experimental ¹³C NMR Data for Diethyl 2-Fluoropropanedioate in CDCl₃.[1]

| Assigned Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -O-CH₂-CH₃ | 13.9 | Singlet (s) | - |

| -O-CH₂ -CH₃ | 62.6 | Singlet (s) | - |

| C H-F (C2) | 85.2 | Doublet (d) | ¹JCF = 195 |

| C =O | 163.9 | Doublet (d) | ²JCF = 24 |

Predictive Analysis: NMR Spectra of Diethyl 2-Ethyl-2-Fluoropropanedioate

The substitution of the C2 methine proton with an ethyl group introduces significant and predictable changes to the NMR spectra. This substitution breaks the symmetry of the two ester groups, which may now become diastereotopic, although this effect is often subtle and may not be resolved. For this analysis, we will assume they remain practically equivalent. The primary changes involve the disappearance of the C2-H signal and the appearance of signals for the new ethyl group, along with altered coupling patterns involving the fluorine atom.

Predicted ¹H NMR Spectrum

The most notable change is the replacement of the methine proton signal with signals corresponding to a new ethyl group. The methylene protons of this new ethyl group are now two bonds away from the fluorine atom, leading to a geminal H-F coupling.

Table 3: Predicted ¹H NMR Data for Diethyl 2-Ethyl-2-Fluoropropanedioate.

| Assigned Protons | Predicted δ (ppm) | Predicted Multiplicity | Predicted J (Hz) | Integration | Rationale |

| C2-CH₂-CH₃ | ~0.9 - 1.1 | Triplet (t) | JHH ≈ 7.5 | 3H | Standard terminal methyl group, slightly shielded. |

| -O-CH₂-CH₃ | ~1.3 | Triplet (t) | JHH ≈ 7.1 | 6H | Largely unchanged from the reference compound. |

| C2-CH₂ -CH₃ | ~1.9 - 2.2 | Doublet of Quartets (dq) | ²JHF ≈ 20-25, ³JHH ≈ 7.5 | 2H | Methylene adjacent to a quaternary center and fluorine. Deshielded and split by both fluorine and the adjacent methyl group. |

| -O-CH₂ -CH₃ | ~4.3 | Quartet (q) | JHH ≈ 7.1 | 4H | Largely unchanged from the reference compound. |

Predicted ¹³C NMR Spectrum

The carbon spectrum will show new signals for the C2-ethyl group. The C2 carbon itself will shift significantly downfield and appear as a quaternary carbon signal with a large one-bond C-F coupling constant. Other carbons in proximity to the fluorine will also exhibit smaller C-F couplings.

Table 4: Predicted ¹³C NMR Data for Diethyl 2-Ethyl-2-Fluoropropanedioate.

| Assigned Carbon | Predicted δ (ppm) | Predicted Multiplicity | Predicted J (Hz) | Rationale |

| C2-CH₂-CH₃ | ~8 - 10 | Singlet (s) or Doublet (d) | ³JCF ≈ 3-5 | Terminal methyl carbon. May show small 3-bond coupling to F. |

| -O-CH₂-CH₃ | ~14 | Singlet (s) | - | Unchanged from the reference compound. |

| C2-CH₂ -CH₃ | ~25 - 30 | Doublet (d) | ²JCF ≈ 20-25 | Methylene carbon alpha to the fluorinated center. |

| -O-CH₂ -CH₃ | ~63 | Singlet (s) | - | Unchanged from the reference compound. |

| C 2-F | ~90 - 95 | Doublet (d) | ¹JCF ≈ 180-200 | Quaternary carbon bonded to fluorine. Shifted downfield relative to the reference C2-H due to the alpha-carbon effect. |

| C =O | ~168 - 170 | Doublet (d) | ²JCF ≈ 25-30 | Ester carbonyl shifted slightly upfield by the additional alkyl substituent. |

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum provides the most direct probe of the fluorine's local environment. In the reference compound, the fluorine signal is a doublet due to coupling with a single proton. In the target molecule, it will couple to the two equivalent protons of the adjacent methylene group.

Table 5: Predicted ¹⁹F NMR Data for Diethyl 2-Ethyl-2-Fluoropropanedioate.

| Assigned Fluorine | Predicted δ (ppm) | Predicted Multiplicity | Predicted J (Hz) | Rationale |

| C2-F | ~ -160 to -180 | Triplet (t) | ²JFH ≈ 20-25 | The signal is now a triplet due to coupling with the two adjacent methylene protons. The chemical shift is expected to change due to the substitution of H with an ethyl group. |

Visualization of Key Structural Relationships

Understanding the through-bond coupling network is essential for spectral assignment. The following diagram illustrates the key J-couplings involving the fluorine atom in diethyl 2-ethyl-2-fluoropropanedioate.

Experimental Protocol for NMR Data Acquisition

To validate the predictions made in this guide, the following protocol outlines the steps for acquiring high-quality, multinuclear NMR data for diethyl 2-ethyl-2-fluoropropanedioate.

Sample Preparation

-

Sample Weighing: Accurately weigh 15-20 mg of high-purity diethyl 2-ethyl-2-fluoropropanedioate directly into a clean, dry 5 mm NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C spectra. CDCl₃ is a suitable choice for its excellent solubilizing power for esters and minimal signal overlap.

-

Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.

Spectrometer Setup and Data Acquisition

These parameters are representative for a 400 MHz spectrometer.

-

¹H NMR:

-

Pulse Program: zg30 (standard 30° pulse).

-

Spectral Width: 12 ppm.

-

Number of Scans (NS): 16.

-

Relaxation Delay (D1): 2 seconds.

-

-

¹³C{¹H} NMR (Proton Decoupled):

-

Pulse Program: zgpg30 (power-gated decoupling).

-

Spectral Width: 240 ppm.

-

Number of Scans (NS): 1024 or more, depending on concentration.

-

Relaxation Delay (D1): 3 seconds.

-

-

¹⁹F{¹H} NMR (Proton Decoupled):

-

Pulse Program: zgpg30.

-

Spectral Width: ~100 ppm (centered around the expected shift).

-

Number of Scans (NS): 64.

-

Relaxation Delay (D1): 2 seconds.

-

Referencing: An external reference such as CFCl₃ (δ = 0 ppm) or hexafluorobenzene (δ = -164.9 ppm) should be used.

-

Conclusion

While experimental data for diethyl 2-ethyl-2-fluoropropanedioate remains to be published, a robust and detailed prediction of its ¹H, ¹³C, and ¹⁹F NMR spectra can be achieved through rigorous analysis of its parent compound and the application of fundamental NMR principles. The key predictive markers for this molecule are the disappearance of the C2-H signal, the appearance of signals for the C2-ethyl group, and the characteristic splitting patterns arising from H-F and C-F couplings, most notably a triplet in the ¹⁹F spectrum. This guide provides a solid theoretical foundation and a practical experimental framework for any researcher undertaking the synthesis and characterization of this and similar fluorinated compounds.

References

-

ChemWhat. Diethyl fluoromalonate CAS#: 685-88-1. [Link]

Sources

Solubility Profile of Diethyl 2-ethyl-2-fluoropropanedioate in Polar Aprotic Solvents

An In-depth Technical Guide

Executive Summary

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly altering a compound's metabolic stability, lipophilicity, and binding affinity. Diethyl 2-ethyl-2-fluoropropanedioate represents a potentially valuable synthetic intermediate, yet a significant knowledge gap exists regarding its fundamental physicochemical properties, most notably its solubility. This guide addresses this gap by providing a comprehensive theoretical framework for predicting its solubility in common polar aprotic solvents. Recognizing the limitations of predictive models, we further present a rigorous, step-by-step experimental protocol for the quantitative determination of its solubility, a critical parameter for reaction optimization, purification, and formulation development. This document is designed to empower researchers with both the predictive insights and the practical methodologies required to effectively utilize this and similar fluorinated compounds in their work.

Theoretical Framework for Solubility

The principle of "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility. A more nuanced understanding requires a detailed analysis of the intermolecular forces at play between the solute and the solvent molecules.

The Solute: A Molecular-Level Analysis of Diethyl 2-ethyl-2-fluoropropanedioate

The structure of diethyl 2-ethyl-2-fluoropropanedioate is characterized by a central quaternary carbon substituted with functional groups that impart a mixed polarity.

-

Diethyl Ester Groups (-COOEt): The two ester functionalities are the primary drivers of polarity. The carbonyl oxygens (C=O) are strong hydrogen bond acceptors and, along with the C-O single bonds, create significant dipole moments. These groups will readily engage in dipole-dipole interactions with polar solvents.

-

Ethyl Groups (-CH₂CH₃): The two ethyl ester groups and the additional ethyl group at the α-position contribute nonpolar, hydrophobic character to the molecule. These alkyl chains primarily interact via weaker van der Waals forces.

-

Fluorine Atom (-F): The highly electronegative fluorine atom creates a strong C-F bond dipole, increasing the molecule's overall polarity. While not a hydrogen bond donor, the fluorine can act as a weak hydrogen bond acceptor. Highly fluorinated compounds can sometimes exhibit unique solubility behavior, being both hydrophobic and lipophobic. However, as a single substituent, its primary influence here is enhancing the local dipole moment.

The molecule's overall character is that of a moderately polar compound, lacking the ability to donate hydrogen bonds.

The Solvents: Characteristics of Polar Aprotic Media

Polar aprotic solvents are defined by their significant dipole moments and high dielectric constants, coupled with the absence of acidic protons (like those in O-H or N-H bonds). This combination makes them excellent solvents for a wide range of polar organic molecules, as they can solvate polar functional groups without engaging in hydrogen bonding as a donor.

| Solvent | Dielectric Constant (ε) at 20°C | Dipole Moment (μ) (D) | Key Features |

| Dimethyl Sulfoxide (DMSO) | 47 | 3.96 | Highly polar; strong H-bond acceptor; high boiling point. |

| N,N-Dimethylformamide (DMF) | 37 | 3.86 | Highly polar; high boiling point; can be hydrolyzed by strong acids/bases. |

| Acetonitrile (ACN) | 37.5 | 3.20 | Medium polarity; lower boiling point; common in chromatography. |

| Acetone | 21 | 2.91 | Moderately polar; highly volatile; good general-purpose solvent. |

| Tetrahydrofuran (THF) | 7.5 | 1.75 | Lower polarity among this class; often used for reactions. |

Table 1: Physicochemical properties of common polar aprotic solvents.

Primary Solute-Solvent Interactions

The dissolution of diethyl 2-ethyl-2-fluoropropanedioate in a polar aprotic solvent is governed by the energetic favorability of forming new solute-solvent interactions over maintaining existing solute-solute and solvent-solvent interactions. The dominant forces will be dipole-dipole interactions between the polar regions of the solute (the ester groups and the C-F bond) and the solvent molecules.

Application Note: Asymmetric Synthesis and Enzymatic Desymmetrization of Diethyl 2-Ethyl-2-fluoropropanedioate

Executive Summary

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, driven by fluorine’s ability to modulate lipophilicity, metabolic stability, and target binding affinity. Diethyl 2-ethyl-2-fluoropropanedioate (CAS: 1578-75-2), also known as diethyl 2-ethyl-2-fluoromalonate, is a highly versatile prochiral building block. It is strategically utilized to construct acyclic quaternary α-fluoro-α-alkyl stereocenters—structural motifs that are notoriously difficult to synthesize via traditional asymmetric electrophilic fluorination.

This application note provides a comprehensive, self-validating protocol for the enzymatic desymmetrization of diethyl 2-ethyl-2-fluoropropanedioate. By leveraging lipases in aqueous media, researchers can achieve near-quantitative yields of highly enantioenriched chiral monoesters, which serve as critical intermediates for fluorinated peptidomimetics and nucleoside analogs[1].

Mechanistic Rationale & Strategic Logic

The synthesis of chiral α-fluoro-α-alkyl malonates presents a unique chemical challenge. Traditional chemical asymmetric fluorination of mono-substituted malonates often suffers from poor enantiomeric excess (ee) when applied to acyclic substrates due to the high conformational flexibility of the transition state.

Enzymatic desymmetrization bypasses this limitation by utilizing the inherent chiral environment of an enzyme's active site to differentiate between the two enantiotopic ethyl ester groups of the prochiral diester[2].

-

Causality of Stability: Because the α-carbon of diethyl 2-ethyl-2-fluoropropanedioate is fully substituted (bearing a fluorine, an ethyl group, and two carboxylates), it lacks an α-proton. Consequently, the resulting chiral monoester cannot undergo racemization via enolization. This guarantees that the stereocenter remains configurationally stable during downstream synthetic steps and in vivo applications.

-

Causality of Enzyme Selection: Lipases (such as Candida rugosa lipase) operate via a serine-hydrolase mechanism. The hydrophobic binding pocket of the lipase selectively accommodates the ethyl and fluoro substituents, orienting only one of the ester carbonyls toward the catalytic triad (Ser-His-Asp) for nucleophilic attack by water[3].

Figure 1: Logical decision tree for synthesizing chiral α-fluoro-α-alkyl quaternary stereocenters.

Biocatalyst Selection & Optimization

The choice of biocatalyst dictates both the enantioselectivity and the risk of over-hydrolysis (conversion of the monoester into the achiral diacid). While organic solvents are often required to solubilize hydrophobic substrates, excessive solvent concentrations can strip the essential hydration shell from the enzyme, leading to denaturation[4]. A biphasic system or a low-concentration co-solvent (e.g., 5% MTBE) is optimal.

Table 1: Comparison of Biocatalysts for the Desymmetrization of α-Fluoro-α-Alkylmalonates

| Biocatalyst | Origin | Optimal pH | Co-solvent Tolerance | Typical ee (%) | Over-hydrolysis Risk |

| Candida rugosa Lipase (CRL) | Yeast | 7.2 - 7.4 | Low-Moderate | > 95% | Low |

| Candida antarctica Lipase B (CAL-B) | Yeast | 7.0 - 7.2 | High | > 98% | Very Low |

| Amano PS Lipase | Bacteria | 7.0 - 7.5 | High | 90 - 95% | Low |

| Pig Liver Esterase (PLE) | Porcine | 7.5 - 8.0 | Moderate | 85 - 90% | Moderate |

Data synthesized from established biocatalytic desymmetrization parameters[5],[2].

Experimental Workflow & Signaling Pathway

The transformation from a bulk chemical to a high-value active pharmaceutical ingredient (API) follows a strict chemoenzymatic workflow. The desymmetrization step is the sole stereochemistry-defining event, making its execution critical.

Figure 2: Chemoenzymatic workflow for the desymmetrization of prochiral fluorinated diesters.

Detailed Protocol: Enantioselective Desymmetrization

This protocol outlines the synthesis of highly enantioenriched 2-ethyl-2-fluoro-3-ethoxy-3-oxopropanoic acid using Candida rugosa lipase (CRL), adapted from validated methodologies for fluorinated malonates[3].

Materials Required:

-

Diethyl 2-ethyl-2-fluoropropanedioate (Substrate)

-

Candida rugosa Lipase (CRL, ~700 U/mg)

-

0.14 M Sodium Phosphate Buffer (pH 7.3)

-

Methyl tert-butyl ether (MTBE) and Hexanes

-

2 M Hydrochloric Acid (HCl)

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a 0.14 M aqueous phosphate buffer by dissolving 7.3 g of Na₂HPO₄ and 2.1 g of KH₂PO₄ per liter of deionized water. Adjust the pH strictly to 7.3.

-

Causality: Lipase active sites are highly pH-dependent; deviations below 7.0 or above 7.6 significantly reduce catalytic turnover and enantioselectivity.

-

-

Substrate Suspension: In a round-bottom flask equipped with a magnetic stirrer, suspend 10 mmol of diethyl 2-ethyl-2-fluoropropanedioate in 100 mL of the prepared phosphate buffer. Add 5 mL of MTBE as a co-solvent to facilitate mass transfer.

-

Enzyme Addition: Add 700 mg of CRL powder (approx. 70 mg per mmol of substrate) in a single portion[3].

-

Incubation & Monitoring: Stir the biphasic mixture vigorously at 25–30 °C for 24–48 hours.

-

Self-Validating Checkpoint 1: Extract a 50 µL aliquot every 12 hours, quench with 100 µL of acetonitrile, filter, and analyze via chiral HPLC (e.g., Chiralcel OD-H column) to monitor the disappearance of the diester and the formation of the monoester. Stop the reaction when diester conversion reaches >98% to prevent over-hydrolysis.

-

-

Enzyme Removal: Filter the reaction mixture through a tightly packed Celite pad to remove the precipitated/suspended enzyme. Wash the pad with 20 mL of water.

-

Neutral Extraction: Wash the aqueous filtrate with hexanes (2 × 50 mL) to recover any trace amounts of unreacted diester. The chiral monoester remains in the aqueous phase as a water-soluble sodium salt.

-

Controlled Acidification (Critical Step): Cool the aqueous phase to 0 °C in an ice bath. Slowly add 2 M HCl dropwise until the pH reaches 2.0.

-

Causality: The resulting α-fluoro-α-alkyl malonic acid monoester is prone to spontaneous decarboxylation at elevated temperatures under acidic conditions. Maintaining 0 °C preserves the integrity of the carboxylate group.

-

-

Product Isolation: Immediately extract the acidified aqueous phase with MTBE (3 × 50 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temperature < 30 °C) to yield the enantioenriched chiral monoester as a viscous oil.

Downstream Applications in Drug Discovery

Once the chiral monoester is isolated, it serves as a linchpin for complex API synthesis. Key applications include:

-

Nucleoside Analogs: Biocatalytic desymmetrization of fluorinated precursors is a critical step in the enantioselective synthesis of potent reverse transcriptase inhibitors, such as the anti-HIV agent 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA)[1].

-

Decarboxylative Cross-Coupling: The free carboxylic acid of the monoester can be converted into a redox-active ester (e.g., N-hydroxyphthalimide ester) and subjected to photoredox-catalyzed decarboxylative alkylation, preserving the quaternary stereocenter while appending complex drug scaffolds.

-

Fluorinated Peptidomimetics: Curtius rearrangement of the monoester yields chiral α-fluoro-α-ethyl amino acids, which are incorporated into peptide drugs to enhance proteolytic stability.

References

-

Desymmetrization-like catalytic enantioselective fluorination of malonates and its application to pharmaceutically attractive molecules. Nagoya Institute of Technology. Available at:[Link]

-

Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI. Available at: [Link]

-

Enantioselective Synthesis of 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) via Enzymatic Desymmetrization. PubMed (NIH). Available at:[Link]

-

Enzymatic Desymmetrisation of Prochiral meso-1,2-Disubstituted-1,2-Diaminoethane for the Synthesis of Key Enantioenriched (−)-Nutlin-3 Precursor. PMC (NIH). Available at: [Link]

-

Enzymatic Desymmetrization of Prochiral Molecules. ResearchGate (Current Organic Synthesis). Available at:[Link]

- WO2017049068A1 - Heteroaryl compounds as irak inhibitors and uses thereof.Google Patents.

Sources

- 1. Enantioselective Synthesis of 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) via Enzymatic Desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. WO2017049068A1 - Heteroaryl compounds as irak inhibitors and uses thereof - Google Patents [patents.google.com]

- 4. Enzymatic Desymmetrisation of Prochiral meso-1,2-Disubstituted-1,2-Diaminoethane for the Synthesis of Key Enantioenriched (−)-Nutlin-3 Precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Comprehensive Application Note: Decarboxylation Methods for Diethyl 2-Ethyl-2-fluoropropanedioate Derivatives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocol (SOP)

Executive Summary & Strategic Importance

The incorporation of fluorine into aliphatic systems is a cornerstone of modern drug discovery, often utilized to modulate pKa, enhance metabolic stability, and improve lipophilicity[1]. Diethyl 2-ethyl-2-fluoropropanedioate (also known as diethyl ethylfluoromalonate) serves as a critical synthetic building block for introducing the 2-fluorobutyl moiety into active pharmaceutical ingredients (APIs).

However, manipulating fluorinated malonates presents unique challenges. The highly electronegative alpha-fluorine atom alters the electronic landscape of the molecule, making traditional saponification and decarboxylation prone to side reactions, such as defluorination or retro-Claisen cleavage[2]. As a Senior Application Scientist, I have structured this guide to provide field-proven, self-validating protocols for the controlled decarboxylation of diethyl 2-ethyl-2-fluoropropanedioate, yielding either the monoester or the free carboxylic acid.

Mechanistic Causality & Method Selection

Decarboxylation reactions are highly valuable, environmentally friendly transformations that release CO₂ to generate formal enolate equivalents[3]. When dealing with fluoromalonates, the choice of decarboxylation method dictates the final product and the integrity of the fluorine atom.

Pathway A: Krapcho Decarboxylation (Dealkoxycarbonylation)

To isolate the monoester (ethyl 2-fluorobutanoate ), the Krapcho decarboxylation is the premier choice. This method operates under neutral conditions, avoiding the harsh alkaline environments that degrade fluorinated substrates[4].

-

Causality: By heating the substrate in a dipolar aprotic solvent (DMSO) with a nucleophilic salt (LiCl) and stoichiometric water, the chloride ion attacks the sterically hindered ethyl group via an Sₙ2 mechanism. The resulting transient carboxylate spontaneously loses CO₂, and the highly stabilized alpha-fluoro enolate is rapidly protonated by water[4].

Pathway B: Acidic Hydrolysis & Thermal Decarboxylation

To isolate the free acid (2-fluorobutanoic acid ), vigorous acidic hydrolysis is required.

-

Causality: Refluxing in 6M HCl hydrolyzes both ester moieties to form 2-ethyl-2-fluoropropanedioic acid. Fluoromalonic acids are notoriously thermally unstable; the electron-withdrawing fluorine atom lowers the activation energy for decarboxylation[2]. Consequently, the intermediate spontaneously decarboxylates in situ under the reflux conditions, directly yielding the monocarboxylic acid.

Workflow Visualization

Decarboxylation pathways of diethyl 2-ethyl-2-fluoropropanedioate to ester or acid.

Quantitative Data Summary

The following table summarizes the empirical parameters and expected outcomes for both methodologies, providing a quick-reference matrix for process design.

| Parameter | Method A: Krapcho Decarboxylation | Method B: Acidic Hydrolysis |

| Target Product | Ethyl 2-fluorobutanoate (Monoester) | 2-Fluorobutanoic acid (Free Acid) |

| Reagents | LiCl (2.0 eq), H₂O (1.5 eq), DMSO | 6M HCl (Excess) or HBr/AcOH |

| Temperature | 150–160 °C | 105–110 °C (Vigorous Reflux) |

| Reaction Time | 4–6 hours | 12–16 hours |

| Typical Yield | 75–85% | 60–70% |

| Primary Advantage | Neutral conditions; prevents defluorination | Direct access to the free carboxylic acid |

Detailed Experimental Protocols

These protocols are designed as self-validating systems. Built-in In-Process Controls (IPCs) ensure that the operator can verify the mechanistic progression of the reaction before proceeding to workup.

Protocol A: Synthesis of Ethyl 2-fluorobutanoate via Krapcho Decarboxylation

Field-Proven Insight: While theoretical Krapcho protocols suggest using equimolar water, empirical evidence shows that maintaining exactly 1.5 to 2.0 equivalents of H₂O in the DMSO solution ensures rapid protonation of the transient alpha-fluoro enolate, thereby suppressing unwanted polymerization or aldol-type side reactions.

-

Preparation: To a dry, 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add diethyl 2-ethyl-2-fluoropropanedioate (10.0 mmol, 2.06 g).

-

Reagent Addition: Add anhydrous Lithium Chloride (LiCl) (20.0 mmol, 0.85 g) and distilled water (15.0 mmol, 0.27 mL).

-

Solvent: Suspend the mixture in 20 mL of anhydrous Dimethyl Sulfoxide (DMSO).

-

Execution: Submerge the flask in a pre-heated oil bath at 150–160 °C. Stir vigorously. Note: The elevated temperature is strictly required to overcome the activation barrier for the Sₙ2 attack of the chloride ion on the sterically hindered ethyl ester.

-

In-Process Control (IPC): Monitor the evolution of CO₂ gas. After 4 hours, extract a 50 µL micro-sample into ethyl acetate/water. Analyze the organic layer via GC-MS. The reaction is validated as complete when the starting material peak (m/z 206) is fully replaced by the product peak (m/z 134).

-

Workup: Cool the reaction to room temperature. Dilute with 100 mL of distilled water to solubilize the DMSO and LiCl. Extract the aqueous mixture with methyl tert-butyl ether (MTBE) (3 x 50 mL).

-

Isolation: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (avoid excessive vacuum as the product is volatile). Purify via fractional distillation.

Protocol B: Synthesis of 2-Fluorobutanoic acid via Acidic Hydrolysis

Field-Proven Insight: Fluoromalonic acids are highly unstable[2]. Do not attempt to isolate the intermediate 2-ethyl-2-fluoropropanedioic acid. If the reaction is stopped prematurely, the intermediate will spontaneously decarboxylate during workup, leading to uncontrollable gas evolution in the separatory funnel and severe yield loss.

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add diethyl 2-ethyl-2-fluoropropanedioate (10.0 mmol, 2.06 g).

-

Reagent Addition: Add 25 mL of 6M aqueous Hydrochloric Acid (HCl). (Alternative: A 1:1 v/v mixture of 48% aqueous HBr and glacial acetic acid can be used for highly recalcitrant batches).

-

Execution: Attach a reflux condenser and heat the biphasic mixture to a vigorous reflux (approx. 105–110 °C). Vigorous stirring is mandatory to ensure adequate mixing of the biphasic system.

-

In-Process Control (IPC): Monitor via LC-MS. Continued heating is required until the transient highly polar dicarboxylic acid intermediate is entirely consumed and CO₂ evolution ceases (typically 12–16 hours).

-

Workup: Cool the mixture to room temperature. Extract the aqueous layer with ethyl acetate (3 x 40 mL).

-

Acid-Base Purification: To separate the target acid from any unreacted esters, extract the combined organic layers with saturated aqueous NaHCO₃ (3 x 30 mL).

-

Isolation: Carefully acidify the combined aqueous basic layers to pH 1 using 6M HCl (Caution: vigorous CO₂ evolution will occur from the bicarbonate). Re-extract the acidified aqueous layer with ethyl acetate (3 x 40 mL). Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure to yield pure 2-fluorobutanoic acid (m/z 106).

References

-

Title: 2-Fluoromalonate Esters: Fluoroaliphatic Building Blocks for the Life Sciences Source: Organic Process Research & Development - ACS Publications URL: [Link]

-

Title: Decarboxylative Aldol Reaction of α,α-Difluoro-β-keto Esters: Easy Access to Difluoroenolate Source: PMC (PubMed Central) URL: [Link]

-

Title: On the hydrolysis of diethyl 2-(perfluorophenyl)malonate Source: Beilstein Journal of Organic Chemistry URL: [Link]

-

Title: Krapcho decarboxylation Source: Wikipedia URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. BJOC - On the hydrolysis of diethyl 2-(perfluorophenyl)malonate [beilstein-journals.org]

- 3. Decarboxylative Aldol Reaction of α,α-Difluoro-β-keto Esters: Easy Access to Difluoroenolate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]

Application Note: Catalytic Alkylation Protocols for Diethyl 2-Ethyl-2-Fluoropropanedioate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Phase-Transfer Catalysis (PTC), and Self-Validating Experimental Workflows

Executive Summary & Scientific Context

The incorporation of fluorine into aliphatic frameworks is a cornerstone strategy in modern drug discovery, profoundly altering a molecule's lipophilicity, metabolic stability, and target binding affinity[1]. Diethyl 2-fluoropropanedioate (diethyl 2-fluoromalonate) serves as a highly versatile, commercially viable fluoroaliphatic building block[2].

However, the synthesis of diethyl 2-ethyl-2-fluoropropanedioate via the catalytic alkylation of diethyl 2-fluoromalonate presents a unique chemical paradox. The highly electronegative fluorine atom significantly increases the acidity of the C2 alpha-proton, facilitating rapid deprotonation. Yet, this same electron-withdrawing effect delocalizes the negative charge of the resulting enolate, drastically reducing its nucleophilicity[2]. Consequently, standard malonic ester synthesis conditions (e.g., sodium ethoxide in ethanol) result in sluggish reaction kinetics, poor conversions, and competing side reactions[2],[3].

To overcome this nucleophilic deficiency, we must engineer reaction conditions that generate a weakly solvated, highly reactive "naked" enolate. This application note details two field-proven protocols: a Liquid-Solid Phase-Transfer Catalysis (PTC) method and a Homogeneous Aprotic Deprotonation method.

Mechanistic Rationale & Causality

Why Phase-Transfer Catalysis (PTC)?

In the PTC protocol, we utilize tetrabutylammonium bromide (TBAB) alongside solid potassium carbonate ( K2CO3 ). The causality of this design is three-fold:

-

Interfacial Deprotonation: The solid K2CO3 deprotonates the fluoromalonate at the solid-liquid interface.

-

Ion Pairing & Phase Transfer: The lipophilic tetrabutylammonium cation ( TBA+ ) forms a tight ion pair with the fluoromalonate enolate, pulling it deep into the organic phase (e.g., acetonitrile or toluene).

-

Desolvation: Because the organic solvent cannot hydrogen-bond to the enolate, the anion remains "naked" and its nucleophilicity is artificially amplified, allowing for rapid SN2 attack on the ethyl halide.

Electrophile Selection

Ethyl iodide ( EtI ) is strictly preferred over ethyl bromide or chloride. The inherently low nucleophilicity of the fluorinated enolate demands a highly polarizable, excellent leaving group to ensure the transition state energy barrier remains surmountable at moderate temperatures.

Figure 1: Mechanistic logic of Phase-Transfer Catalyzed (PTC) alkylation of fluoromalonates.

Experimental Methodologies

Every protocol described below is designed as a self-validating system . Analytical checkpoints and observable physical changes are embedded directly into the workflow to ensure process integrity.

Protocol A: Liquid-Solid Phase-Transfer Catalyzed Ethylation (Recommended for Scale-Up)

Reagents:

-

Diethyl 2-fluoromalonate: 1.0 equiv (100 mmol, 17.8 g)

-

Ethyl iodide: 1.5 equiv (150 mmol, 23.4 g)

-

Potassium carbonate ( K2CO3 , finely milled): 2.0 equiv (200 mmol, 27.6 g)

-

Tetrabutylammonium bromide (TBAB): 0.1 equiv (10 mmol, 3.2 g)

-

Anhydrous Acetonitrile ( MeCN ): 150 mL

Step-by-Step Procedure:

-

System Initialization: Charge a flame-dried 500 mL 3-neck flask equipped with a reflux condenser and mechanical stirrer with anhydrous MeCN , diethyl 2-fluoromalonate, and TBAB. Stir at 300 rpm to dissolve the catalyst.

-

Base Addition: Add the finely milled K2CO3 in one portion.

-

Self-Validation Checkpoint 1: The suspension will turn slightly opaque. A minor exotherm (~2-3 °C) indicates the onset of interfacial deprotonation.

-

-

Electrophile Introduction: Add ethyl iodide dropwise via an addition funnel over 15 minutes.

-

Thermal Activation: Heat the reaction mixture to a gentle reflux (70–75 °C) for 12 hours.

-

In-Process Control (IPC): Withdraw a 0.1 mL aliquot, filter, and analyze via 19F NMR.

-

Self-Validation Checkpoint 2: The starting material exhibits a characteristic large doublet at δ -195 ppm ( 2JHF≈48 Hz). The reaction is complete when this doublet disappears entirely, replaced by a complex multiplet/triplet around δ -170 ppm, confirming the substitution of the alpha-proton with the ethyl group.

-

-

Workup: Cool to room temperature. Filter the suspension through a Celite pad to remove inorganic salts ( KBr , unreacted K2CO3 ). Concentrate the filtrate under reduced pressure.

-

Purification: Partition the residue between Ethyl Acetate (150 mL) and Deionized Water (100 mL). Wash the organic layer with brine, dry over MgSO4 , and concentrate. Purify the crude oil via fractional vacuum distillation (bp ~ 95-98 °C at 10 mmHg).

Protocol B: Homogeneous Aprotic Deprotonation (Recommended for Milligram/Discovery Scale)

Reagents:

-

Diethyl 2-fluoromalonate: 1.0 equiv (10 mmol, 1.78 g)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil): 1.2 equiv (12 mmol, 0.48 g)

-

Ethyl iodide: 1.5 equiv (15 mmol, 2.34 g)

-

Anhydrous DMF: 20 mL

Step-by-Step Procedure:

-

Enolate Generation: Suspend NaH in anhydrous DMF at 0 °C under an inert Argon atmosphere. Slowly add diethyl 2-fluoromalonate dropwise.

-

Self-Validation Checkpoint 1: Vigorous evolution of hydrogen gas ( H2 ) will be observed. The cessation of bubbling confirms complete, quantitative enolate formation. The solution will turn pale yellow.

-

-

Alkylation: Add ethyl iodide dropwise at 0 °C. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

-

Quenching & Workup: Carefully quench the reaction with saturated aqueous NH4Cl (10 mL). Extract with Diethyl Ether ( 3×20 mL).

-

Self-Validation Checkpoint 2: Wash the combined ether layers with a 5% aqueous LiCl solution ( 3×20 mL). This is a critical causality step: LiCl specifically complexes with DMF, pulling it into the aqueous phase and preventing DMF contamination in the final product.

-

-

Purification: Dry the organic layer over Na2SO4 , concentrate, and purify via silica gel flash chromatography (Hexanes:EtOAc 9:1).

Figure 2: Experimental workflow for the Phase-Transfer Catalyzed synthesis of diethyl 2-ethyl-2-fluoropropanedioate.

Quantitative Data & Protocol Comparison

To assist in selecting the appropriate methodology for your specific drug development pipeline, the operational parameters of both protocols are summarized below.

| Parameter | Protocol A: Liquid-Solid PTC | Protocol B: Homogeneous Aprotic |

| Base / Solvent | K2CO3 / Acetonitrile | NaH / DMF |

| Catalyst | TBAB (10 mol%) | None (Homogeneous) |

| Temperature | 70–75 °C (Reflux) | 0 °C to Room Temperature |

| Reaction Time | 12 hours | 4 hours |

| Typical Yield | 82% - 88% | 75% - 80% |

| Scalability | Excellent (Multi-kilogram viable) | Poor (Exothermic H2 gas risk) |

| Safety Profile | High (Mild base, no gas evolution) | Low (Pyrophoric NaH, toxic DMF) |

| Purification | Vacuum Distillation | Flash Chromatography |

References

-

[2] Title: 2-Fluoromalonate Esters: Fluoroaliphatic Building Blocks for the Life Sciences Source: Organic Process Research & Development - ACS Publications URL:[Link]

-

[3] Title: Facile Synthesis of Dialkyl Fluoromalonates and Their Derivatives Source: Chemistry Letters - Oxford Academic URL:[Link]

-

[1] Title: Fluorine gas for life science syntheses: green metrics to assess selective direct fluorination for the synthesis of 2-fluoromalonate esters Source: Green Chemistry - RSC Publishing URL:[Link]

Sources

Technical Support Center: Troubleshooting & FAQs for Diethyl 2-Ethyl-2-Fluoropropanedioate Synthesis

Welcome to the Technical Support Center for the synthesis of diethyl 2-ethyl-2-fluoropropanedioate (commonly known in the literature as diethyl 2-ethyl-2-fluoromalonate, CAS 1578-75-2).

As a Senior Application Scientist, I have designed this guide to help researchers, process chemists, and drug development professionals navigate the unique stereoelectronic challenges of fluorinated malonate chemistry. Because the highly electronegative fluorine atom drastically alters the reactivity of adjacent carbon centers, standard malonate synthesis protocols often fail or result in poor yields. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure your success.

Mechanistic Overview & Synthetic Strategy

The synthesis of diethyl 2-ethyl-2-fluoropropanedioate generally relies on one of two divergent retrosynthetic disconnections:

-

Pathway A (Electrophilic Fluorination): Starting from diethyl ethylmalonate and introducing a fluorine atom.

-

Pathway B (Nucleophilic Ethylation): Starting from diethyl fluoromalonate and introducing an ethyl group.

Figure 1: Divergent synthetic pathways for diethyl 2-ethyl-2-fluoropropanedioate.

Quantitative Route Comparison

| Synthetic Strategy | Reagents / Catalyst | Typical Yield | Scalability | Primary Challenge / Byproduct |

| Pathway A (R&D) | Diethyl ethylmalonate, NFSI, NaH | 75–85% | Lab-scale | High reagent cost, unreacted starting material |

| Pathway A (Process) | Diethyl ethylmalonate, 10% F₂ gas, Cu(NO₃)₂ | 90–95% | Industrial | Requires specialized F₂ handling infrastructure[1] |

| Pathway B | Diethyl fluoromalonate, EtI, K₂CO₃, 18-crown-6 | 60–70% | Lab/Pilot | Sluggish kinetics, E2 elimination byproducts[2][3] |

Standard Operating Procedures (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in analytical checkpoints so you can verify the success of a mechanistic step before proceeding to time-consuming workups.

Protocol A: Electrophilic Fluorination of Diethyl Ethylmalonate (R&D Scale)

This route is preferred for discovery chemistry due to the commercial availability of bench-stable fluorinating agents.

-

Enolate Generation: In an oven-dried Schlenk flask under argon, dissolve diethyl ethylmalonate (1.0 equiv) in anhydrous THF (0.5 M). Cool the solution to -78 °C. Slowly add Sodium Hydride (NaH, 60% dispersion, 1.1 equiv) or LiHMDS (1.1 equiv) dropwise.

-

Causality: Strict temperature control prevents self-condensation, while the use of a non-nucleophilic base prevents transesterification of the ethyl esters.

-

-

Fluorination: Add a solution of NFSI (N-Fluorobenzenesulfonimide, 1.2 equiv) in THF dropwise over 15 minutes. Stir for 1 hour at -78 °C, then allow the mixture to slowly warm to room temperature over 2 hours.

-

Self-Validation Checkpoint: Before quenching the entire reaction, withdraw a 0.1 mL aliquot, dilute in CDCl₃, and acquire a crude ¹⁹F NMR spectrum. The disappearance of the NFSI fluorine signal and the appearance of a characteristic triplet near -169 ppm (due to ¹⁹F-¹H coupling with the adjacent CH₂ of the ethyl group) confirms successful C-F bond formation.

-

Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Phase-Transfer Ethylation of Diethyl Fluoromalonate

This route utilizes the commercially available fluorinated building block but requires kinetic optimization.

-

Deprotonation: Dissolve diethyl fluoromalonate (1.0 equiv) in anhydrous Acetonitrile (MeCN). Add anhydrous K₂CO₃ (1.5 equiv) and a catalytic amount of 18-crown-6 (0.1 equiv).

-

Alkylation: Add Ethyl Iodide (EtI, 1.5 equiv) dropwise.

-

Causality: Ethyl iodide is strictly chosen over ethyl bromide; the superior leaving group ability of iodine compensates for the poor nucleophilicity of the fluorinated enolate and accelerates the Sₙ2 substitution[3]. Heat to 45 °C for 12 hours.

-

-

Self-Validation Checkpoint: Monitor the reaction via GC-MS. TLC is highly unreliable here due to the nearly identical R_f values of the starting material and product. The reaction is complete when the starting material peak (m/z 178.1) is fully replaced by the product peak at m/z 206.2.

-

Workup: Filter the inorganic salts, concentrate the filtrate, and purify via vacuum distillation.

Troubleshooting Guides & FAQs

Q1: Why is my alkylation of diethyl fluoromalonate (Pathway B) proceeding so slowly, resulting in large amounts of unreacted starting material? A: This is a classic stereoelectronic issue. The highly electronegative α-fluorine atom exerts a powerful inductive electron-withdrawing effect. While this makes the α-proton highly acidic (facilitating easy enolate formation), it significantly stabilizes the resulting carbanion[4]. This stabilization lowers the HOMO energy of the enolate, drastically reducing its nucleophilicity compared to a standard, non-fluorinated malonate[2].

-

Solution: To overcome this kinetic barrier, you must increase the reactivity of the system. Abandon standard ethanol/NaOEt conditions. Instead, use an aprotic solvent system (like MeCN or DMF) with a phase-transfer catalyst (18-crown-6) to generate a highly reactive, unsolvated enolate[5]. Furthermore, always use ethyl iodide or ethyl triflate as your electrophile, never ethyl chloride or bromide[3].

Q2: I am observing low yields and isolating a volatile byproduct during the ethylation step. How do I minimize this? A: You are likely observing a competing E2 elimination reaction[3]. Because the fluoromalonate enolate is a poor nucleophile but still a functional base, it can abstract a β-proton from your ethyl halide rather than attacking the α-carbon. This generates ethylene gas and simply regenerates your protonated starting material.

-

Solution: Lowering the reaction temperature suppresses the higher-activation-energy E2 pathway. If using Ethyl Iodide, run the reaction at 40–45 °C rather than at reflux. Additionally, ensure strict anhydrous conditions; trace hydroxide in your base will rapidly promote E2 elimination over Sₙ2 substitution.

Q3: What is the safest and most scalable method for the direct electrophilic fluorination of diethyl ethylmalonate (Pathway A)? A: Historically, perchloryl fluoride (FClO₃) was used for electrophilic fluorination, but it is notorious for causing violent, unpredictable explosions and is entirely obsolete for modern synthesis[6]. Bench-stable reagents like Selectfluor or NFSI are safe and excellent for lab-scale discovery chemistry, but they possess poor atom economy and high molecular weights, making them cost-prohibitive for industrial scale-up.

-

Solution: For process-scale manufacturing, the modern gold standard is selective direct fluorination using elemental fluorine gas (10% F₂ in N₂). When catalyzed by Cu(NO₃)₂·2.5H₂O, this green-chemistry method provides the fluorinated product in >90% yield in a single step with excellent atom economy and minimal waste[1][7].

References

-

[1] Green Chemistry - RSC Publishing (Sandford et al., 2015). Royal Society of Chemistry.

-

[6] 5. Introduction of Fluorine with Perchloryl Fluoride (FCl03). Thieme Connect.

-

[2] 2-Fluoromalonate Esters: Fluoroaliphatic Building Blocks for the Life Sciences | Organic Process Research & Development. ACS Publications.

-

[4] CARBANIONS Carbanions are units that contain a negative charge on a carbon atom. Southern Illinois University Edwardsville (SIUE).

-

[7] Green Chemistry - RSC Publishing (Direct Fluorination Selectivity). Royal Society of Chemistry.

-

[5] Phase-Transfer Alkylation of Diethyl Malonate. Scribd.

-

[3] Common side products in the alkylation of diethyl malonate. Benchchem.

Sources

Technical Support Center: Hydrolysis of Diethyl 2-Ethyl-2-fluoropropanedioate

Welcome to the Technical Support Center for the hydrolysis of diethyl 2-ethyl-2-fluoropropanedioate (also known as diethyl 2-ethyl-2-fluoromalonate). This substrate presents unique synthetic challenges due to the highly electronegative fluorine atom and the sterically demanding ethyl group on the alpha carbon.

Below, you will find mechanistic insights, a visual workflow, troubleshooting FAQs, and self-validating experimental protocols designed for drug development professionals and synthetic chemists.

Mechanistic Insight: The "Fluorine Effect"

The success of your hydrolysis depends entirely on your target molecule. The electron-withdrawing nature of the alpha-fluorine atom significantly stabilizes the enol intermediate formed during the loss of CO₂, making the resulting malonic acid highly susceptible to decarboxylation[1].

-

Target A: 2-Ethyl-2-fluoromalonic acid (Diacid). While unsubstituted malonic acids generally require temperatures >150°C to decarboxylate, and can spontaneously decarboxylate at lower temperatures[2]. Strict temperature control during acidification is required.

-

Target B: 2-Fluorobutanoic acid (Monoacid). Requires intentional thermal decarboxylation using harsh acidic conditions (e.g., refluxing HBr/AcOH or HCl) to drive the loss of CO₂[3].

Reaction Pathway Visualization

Fig 1: Reaction pathways for the hydrolysis and decarboxylation of diethyl 2-ethyl-2-fluoromalonate.

Troubleshooting FAQs

Q1: I am trying to isolate 2-ethyl-2-fluoromalonic acid, but my NMR shows 2-fluorobutanoic acid. Why is it decarboxylating? Causality: The high electronegativity of fluorine stabilizes the transition state during the loss of CO₂[1]. If you use a rotary evaporator at excessively high temperatures (e.g., >110°C) or attempt a strong acidic reflux, the diacid will rapidly decarboxylate[3]. Solution: Perform the acidification of the sodium salt at room temperature. To ensure high yields of the diacid, and limit rotary evaporation to moderate temperatures (≤80°C)[4].

Q2: My basic hydrolysis is incomplete, yielding a mixture of starting material and mono-ester. How can I drive it to completion? Causality: The alpha-ethyl group introduces significant steric hindrance around the carbonyl carbons, slowing down the nucleophilic attack of the hydroxide ion. Solution: Use a large excess of NaOH (at least 4.0 equivalents) in an ethanol/water mixture[4]. Ensure vigorous stirring for at least 16 hours at room temperature. Do not heat the reaction to reflux if your goal is the diacid, as this can trigger premature decomposition.

Q3: I am observing defluorinated byproducts in my basic hydrolysis. What is happening? Causality: Under harsh basic conditions (high heat combined with concentrated hydroxide), the alpha-fluorine can act as a leaving group, leading to nucleophilic substitution or complex decomposition mixtures[1]. Solution: Keep the basic hydrolysis strictly at ambient temperature (20–25°C). If the reaction is too slow, increase the reaction time rather than the temperature.

Validated Experimental Protocols

Protocol A: Synthesis of 2-Ethyl-2-fluoromalonic acid (Avoiding Decarboxylation)

Standardized for the preservation of the dicarboxylic acid[4],[5].

-

Saponification: Dissolve 1.0 eq of diethyl 2-ethyl-2-fluoropropanedioate in ethanol. Add 4.0 eq of NaOH dissolved in a minimum amount of water.

-

Stirring: Stir the heterogeneous mixture vigorously at room temperature (20–25°C) for 16 hours.

-

Isolation of Sodium Salt: Evaporate the ethanol under reduced pressure at room temperature. The resulting white solid is sodium 2-ethyl-2-fluoromalonate. Dry thoroughly under vacuum.

-

Acidification: Dissolve the dried sodium salt in a large excess of concentrated HCl at 0°C. Stir at room temperature overnight.

-

Workup: Remove excess HCl by vigorous nitrogen bubbling followed by rotary evaporation at a maximum of 80°C.

-

Extraction: Dissolve the concentrated liquid in diethyl ether. Filter off the precipitated NaCl. Evaporate the ether under reduced pressure to yield pure 2-ethyl-2-fluoromalonic acid.

Protocol B: Synthesis of 2-Fluorobutanoic acid (Intentional Decarboxylation)

Standardized for one-pot complete hydrolysis and decarboxylation[3],[6].

-

Acidic Hydrolysis: Suspend 1.0 eq of diethyl 2-ethyl-2-fluoropropanedioate in a mixture of 48% aqueous HBr and glacial acetic acid (1:1 v/v).

-

Reflux: Heat the mixture to reflux (approx. 110–120°C) for 16–24 hours. The high temperature ensures complete ester hydrolysis and drives the subsequent decarboxylation.

-

Workup: Cool the reaction to room temperature. Dilute with water and extract with dichloromethane (DCM) or diethyl ether.

-

Purification: Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate. The crude 2-fluorobutanoic acid can be purified by vacuum distillation.

Quantitative Data Summary

| Target Molecule | Reagents | Temp (°C) | Time (h) | Decarboxylation | Expected Yield |

| Sodium 2-ethyl-2-fluoromalonate | NaOH, EtOH/H₂O | 20–25 | 16 | No | >95% |

| 2-Ethyl-2-fluoromalonic acid | Conc. HCl (on Na-salt) | 0 to 25 | 12 | No | ~90% |

| 2-Fluorobutanoic acid | 48% HBr / AcOH | 110–120 | 16–24 | Yes (Complete) | 85–92% |

References

-

Title: On the hydrolysis of diethyl 2-(perfluorophenyl)malonate Source: Beilstein Journal of Organic Chemistry URL: [Link]

-

Title: New promising lithium malonatoborate salts for high voltage lithium ion batteries Source: Journal of Materials Chemistry A (via OSTI.GOV) URL: [Link]

-

Title: Fluorination of 1,3-dicarbonyl compounds with acetyl hypofluorite Source: Journal of Organic Chemistry URL: [Link]

Sources

- 1. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - On the hydrolysis of diethyl 2-(perfluorophenyl)malonate [beilstein-journals.org]

- 3. 2-fluorobutanoic acid | CAS#:433-44-3 | Chemsrc [chemsrc.com]

- 4. osti.gov [osti.gov]

- 5. New promising lithium malonatoborate salts for high voltage lithium ion batteries (Journal Article) | OSTI.GOV [osti.gov]

- 6. 2-Fluorobutanoic acid synthesis - chemicalbook [chemicalbook.com]

Technical Support Center: Optimizing the Purification of Diethyl 2-Ethyl-2-Fluoropropanedioate

Welcome to the technical support center for the chromatographic purification of Diethyl 2-Ethyl-2-Fluoropropanedioate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this fluorinated malonic ester derivative. Our focus is on leveraging fundamental chromatographic principles to troubleshoot issues and optimize your separation for maximal purity and yield.

Understanding the Analyte: Diethyl 2-Ethyl-2-Fluoropropanedioate

Before diving into troubleshooting, understanding the physicochemical properties of the target molecule is paramount. Diethyl 2-ethyl-2-fluoropropanedioate is a moderately polar compound due to the presence of two ester functional groups. The fluorine atom introduces unique electronic properties that can influence its interaction with the stationary phase.

| Property | Value |

| Molecular Formula | C₉H₁₅FO₄ |

| Molecular Weight | 206.21 g/mol |

| Structure |

|

| Key Features | Diester, Fluorinated, Quaternary α-carbon |

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the column chromatography of diethyl 2-ethyl-2-fluoropropanedioate and similar malonic esters.

Q1: My desired product is co-eluting with an impurity. How can I improve the separation?

A1: Co-elution occurs when the selectivity between your product and an impurity is insufficient.[1] The goal is to alter the mobile phase or stationary phase to create a greater difference in their elution times.

-

Optimize the Mobile Phase: The most common cause is an incorrect mobile phase polarity.[2]

-

Decrease Polarity: If your compound and the impurity are eluting too quickly (high Rf on TLC), decrease the polarity of your eluent system. For a typical normal-phase setup with silica gel using a hexane/ethyl acetate system, this means increasing the proportion of hexane.[3]

-

Fine-Tune Polarity: Small, systematic changes in solvent polarity can resolve closely eluting spots.[3] Try creating a gradient of solvent mixtures (e.g., 95:5, 90:10, 85:15 hexane:ethyl acetate) and analyze them by Thin-Layer Chromatography (TLC) to find the optimal ratio that maximizes the distance (ΔRf) between your product and the impurity.

-

Change Solvent System: If adjusting the ratio is ineffective, change one of the solvents to alter the selectivity. For example, replacing ethyl acetate with dichloromethane or diethyl ether can change the specific interactions (e.g., dipole-dipole) between the analytes and the stationary phase, potentially resolving the co-elution.[4]

-

Q2: Why are my chromatographic peaks tailing or streaking?

A2: Peak tailing for ester-containing compounds on silica gel is often caused by strong, non-ideal interactions between the analyte and the stationary phase.[2][5] Silica gel surfaces contain acidic silanol groups (Si-OH) that can strongly adsorb the polar ester groups of your molecule.

-

Solution: Add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to your mobile phase.[2][5] The added acid protonates the silica surface, reducing the strong interactions with your compound and leading to more symmetrical, Gaussian-shaped peaks.

Q3: My compound elutes in the solvent front (Rf ≈ 1). What does this mean and how do I fix it?

A3: Elution in the solvent front indicates that the mobile phase is too polar.[5] Your compound is spending almost all its time in the mobile phase with minimal interaction with the stationary phase, resulting in no separation.

-

Solution: Significantly decrease the polarity of the mobile phase. Start with a much higher proportion of the non-polar solvent (e.g., 98:2 or even 100% hexane) and gradually increase the polarity until you achieve an optimal Rf value (typically 0.2-0.4 for the target compound on a TLC plate).

Q4: I'm having trouble getting my compound off the column (Rf ≈ 0). What should I do?

A4: This is the opposite problem: the mobile phase is not polar enough to displace the compound from the stationary phase. Your compound is too strongly adsorbed.

-

Solution: Increase the polarity of the mobile phase. Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) in your eluent system. For very polar compounds, a stronger solvent system like dichloromethane/methanol may be necessary.[2]

Q5: How much crude material can I load onto my column without compromising separation?

A5: Overloading the column is a common cause of poor separation.[2] A general guideline for flash chromatography is to use a silica gel-to-crude material weight ratio of at least 50:1 to 100:1.[2] For difficult separations (small ΔRf between product and impurities), this ratio should be increased. The amount you can load also depends on the column dimensions and the difficulty of the separation.

Systematic Troubleshooting Guide

When facing a purification challenge, a systematic approach is key. The following guide and corresponding flowchart provide a logical path from problem identification to resolution.

// Node Definitions with Colors problem [label="{Problem Identified\n(e.g., Poor Separation, Tailing)}", fillcolor="#EA4335", fontcolor="#FFFFFF"];

cause1 [label="{Potential Cause:\nIncorrect Mobile Phase Polarity}", fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="{Potential Cause:\nStrong Analyte-Silica Interaction}", fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="{Potential Cause:\nColumn Overload}", fillcolor="#FBBC05", fontcolor="#202124"]; cause4 [label="{Potential Cause:\nPoor Column Packing}", fillcolor="#FBBC05", fontcolor="#202124"]; cause5 [label="{Potential Cause:\nCompound Degradation}", fillcolor="#FBBC05", fontcolor="#202124"];

solution1 [label="{Solution:\nRe-optimize eluent via TLC.\nAdjust solvent ratio or change solvent.}", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2 [label="{Solution:\nAdd 0.1-1% acetic/formic acid\nto the mobile phase.}", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution3 [label="{Solution:\nReduce sample load.\nUse 50:1 to 100:1 silica:crude ratio.}", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution4 [label="{Solution:\nRepack column.\nEnsure uniform bed without cracks/channels.}", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution5 [label="{Solution:\nSwitch to a less acidic stationary phase\n(e.g., neutral alumina).}", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections problem -> {cause1, cause2, cause3, cause4, cause5} [style=dashed]; cause1 -> solution1; cause2 -> solution2; cause3 -> solution3; cause4 -> solution4; cause5 -> solution5; } Caption: Troubleshooting logic for column chromatography issues.

Standard Operating Protocol (SOP): Purification Workflow

This protocol outlines a standard flash chromatography procedure for purifying diethyl 2-ethyl-2-fluoropropanedioate on a laboratory scale.

1. Mobile Phase Selection via TLC:

-

Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).

-

Spot the solution onto several TLC plates.

-

Develop each plate in a different solvent system with varying polarities (e.g., Hexane:Ethyl Acetate 95:5, 90:10, 85:15).

-

Visualize the plates (e.g., under UV light or by staining with potassium permanganate).

-

Select the eluent system that provides good separation between the product and impurities, with the product spot having an Rf of approximately 0.2-0.4.

2. Column Packing:

-

Choose a column of appropriate size for the amount of crude material.

-

Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[6]

-

Prepare a slurry of silica gel in the initial, least polar eluent.

-

Pour the slurry into the column and use gentle air pressure or tapping to pack the silica into a uniform bed, free of air bubbles or cracks.[6]

-

Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

3. Sample Loading:

-

Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the weight of the crude product) and evaporate the solvent on a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[7]

-

Wet Loading: Dissolve the crude product in the smallest possible volume of the eluent and carefully pipette it onto the top of the column.

4. Elution and Fraction Collection:

-

Carefully add the mobile phase to the column, ensuring the silica bed is not disturbed.

-

Apply gentle, consistent air pressure to begin eluting the sample through the column.

-

Collect the eluate in a series of labeled test tubes or flasks (fractions).

-

If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase during the run to elute more strongly retained compounds.[8]

5. Analysis and Product Isolation:

-

Analyze the collected fractions by TLC to identify which ones contain the pure product.

-

Combine the pure fractions.

-

Remove the solvent using a rotary evaporator to yield the purified diethyl 2-ethyl-2-fluoropropanedioate.

// Node Definitions with Colors A [label="1. TLC Analysis\n(Optimize Eluent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="2. Column Packing\n(Slurry Method)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Sample Loading\n(Dry Loading Preferred)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Elution\n(Isocratic or Gradient)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="5. Fraction Collection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="6. Fraction Analysis\n(TLC)", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="7. Combine Pure Fractions", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="8. Solvent Removal\n(Rotary Evaporation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Purified Product", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections A -> B -> C -> D -> E -> F -> G -> H -> I; } Caption: Standard workflow for column chromatography purification.

Advanced Optimization Strategies

For particularly challenging separations, consider these advanced techniques.

-

Alternative Stationary Phases: If your compound shows instability or irreversible adsorption on silica gel, consider using a different stationary phase.[5]

-

Alumina (Al₂O₃): Available in acidic, neutral, or basic forms, alumina can offer different selectivity compared to silica and is a good choice for acid-sensitive compounds.[3][9]

-

Fluorinated Phases: For fluorinated analytes like diethyl 2-ethyl-2-fluoropropanedioate, a fluorinated stationary phase (e.g., a fluorous-silica hybrid) can provide enhanced selectivity and retention through unique dipole-dipole and fluorous-fluorous interactions.[10][11] This can sometimes resolve compounds that co-elute on standard C18 or silica phases.[10][11]

-

-

Reversed-Phase Chromatography: If the impurities are significantly more or less polar than your product, reversed-phase chromatography could be an effective alternative.

By applying these principles and troubleshooting strategies, you can systematically optimize the purification of diethyl 2-ethyl-2-fluoropropanedioate, leading to higher purity and more reliable experimental outcomes.

References

Sources

- 1. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. web.uvic.ca [web.uvic.ca]

- 4. researchgate.net [researchgate.net]

- 5. Case Study: Column Chromatography Process for API Intermediate Isolation — Yield, Purity and Scale Notes [eureka.patsnap.com]

- 6. Column Chromatography Guide | Phenomenex [phenomenex.com]

- 7. orgsyn.org [orgsyn.org]

- 8. dogathermalhotel.com [dogathermalhotel.com]

- 9. chromtech.com [chromtech.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. researchgate.net [researchgate.net]

- 12. longdom.org [longdom.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. biopharminternational.com [biopharminternational.com]

- 15. waters.com [waters.com]

- 16. chemwhat.com [chemwhat.com]

- 17. eu-assets.contentstack.com [eu-assets.contentstack.com]

- 18. pharmanow.live [pharmanow.live]

- 19. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 20. Diethyl 2-fluoro-2-methylmalonate | C8H13FO4 | CID 13061046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. phenomenex.com [phenomenex.com]

- 23. CN102557937A - Preparation method for diethyl fluoromalonate - Google Patents [patents.google.com]

- 24. gcms.cz [gcms.cz]

- 25. welch-us.com [welch-us.com]

- 26. halocolumns.com [halocolumns.com]

- 27. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 28. waters.com [waters.com]

- 29. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Diethyl 2-(2,4-dichloro-5-fluorobenzoyl)malonate | C14H13Cl2FO5 | CID 13326819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 31. Diethyl ethylidenemalonate | C9H14O4 | CID 73831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 32. Diethyl 2-ethyl-2-(pentan-2-yl)malonate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 33. lcms.cz [lcms.cz]

- 34. diethyl 2-ethylpropanedioate [stenutz.eu]

- 35. pdf.benchchem.com [pdf.benchchem.com]

- 36. chromatographyonline.com [chromatographyonline.com]

- 37. A Purification Method of 18F-FP-(+)-DTBZ via Solid-Phase Extraction With Combined Cartridges - PMC [pmc.ncbi.nlm.nih.gov]

- 38. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]

- 39. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 40. application.wiley-vch.de [application.wiley-vch.de]

- 41. researchgate.net [researchgate.net]

- 42. CN105622412A - Method for synthesizing diethyl 2-[2-(2,4-difluorophenyl)allyl]-1,3-malonate - Google Patents [patents.google.com]

- 43. Ion Exchange Chromatography Troubleshooting [sigmaaldrich.com]

- 44. ANALYTICAL METHODS - Toxicological Profile for Diethyl Phthalate - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 45. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 46. connectsci.au [connectsci.au]

- 47. chemsynthesis.com [chemsynthesis.com]

Technical Support Center: Catalytic Optimization for Diethyl 2-Ethyl-2-Fluoropropanedioate Reactions

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals working with diethyl 2-ethyl-2-fluoropropanedioate (diethyl ethylfluoromalonate).

Because the highly electronegative fluorine atom withdraws electron density from the malonate core, it fundamentally alters the pKa, enolization kinetics, and nucleophilicity of the substrate. This guide breaks down the causality behind catalyst loading optimization, troubleshooting structural challenges, and executing self-validating protocols for both the synthesis and downstream application of this critical fluorinated building block.

System Overview & Reaction Workflows

Reactions involving diethyl 2-ethyl-2-fluoropropanedioate typically fall into two categories: Upstream Synthesis (electrophilic fluorination of diethyl ethylmalonate) and Downstream Application (palladium-catalyzed decarboxylative allylic alkylation to form quaternary C–F stereocenters).

Caption: Workflow for the synthesis and catalytic application of diethyl 2-ethyl-2-fluoropropanedioate.

Troubleshooting FAQs: Catalyst Loading & Optimization

Q1: When synthesizing diethyl 2-ethyl-2-fluoropropanedioate via electrophilic fluorination, my reaction stalls at 60% conversion despite using 5 mol% Cu(OTf)₂. Should I increase the catalyst loading?

A1: Increasing catalyst loading is a reflexive but incorrect approach. Stalling in electrophilic fluorination using N-fluorobenzenesulfonimide (NFSI) is rarely caused by a lack of active metal. Instead, it is caused by catalyst poisoning . As NFSI transfers fluorine, it generates dibenzenesulfonimide as a byproduct. This highly coordinating byproduct competes with the dicarbonyl substrate for the Cu(II) center, effectively suffocating the catalyst. The Fix: Do not exceed 5 mol% Cu(OTf)₂. Instead, add a stoichiometric proton scavenger (e.g., 2,6-di-tert-butyl-4-methylpyridine). This prevents the competitive protonation of the enolate intermediate and sequesters the sulfonimide byproduct, maintaining turnover efficiency without requiring excess metal [1].

Q2: I am observing proto-defluorination during the Palladium-catalyzed Decarboxylative Allylic Alkylation (DAA) of the fluorinated malonate. How does catalyst loading influence this?

A2: Proto-defluorination is a fatal side reaction that occurs when the oxidative addition of the Pd(0) species into the C–F bond outcompetes the desired decarboxylation pathway. This is a direct consequence of unligated Pd(0) clusters in your reaction mixture. If your Pd loading is too high (e.g., >10 mol%) or your ligand-to-metal ratio is too low, bare Pd(0) will rapidly activate the C–F bond. The Fix: Strictly maintain a Pd:Ligand ratio of 1:2.5. Reduce the overall Pd loading to 2.5–5.0 mol%. This ensures all active palladium is sterically saturated by the chiral ligand, suppressing the off-target C–F insertion and directing the catalyst exclusively toward the allyl ester [2].

Q3: Can I use Selectfluor instead of NFSI to reduce costs during scale-up, and how does this affect my catalyst loading?

A3: Yes, but it requires a fundamental shift in your catalytic parameters. Selectfluor is a salt and is insoluble in the non-polar solvents (like Toluene or DCM) typically used for low-loading asymmetric catalysis. It requires highly polar solvents like Acetonitrile (MeCN). Because MeCN strongly coordinates to transition metals, it competitively inhibits the catalyst. The Fix: If you switch to Selectfluor/MeCN, you must increase your catalyst loading from 2 mol% to 10–15 mol% to overcome solvent inhibition. Furthermore, Selectfluor is a strong oxidant and can cause oxidative deactivation of electron-rich ligands, so robust, oxidation-resistant ligands must be employed [3].

Quantitative Optimization Data

Use the following matrix to benchmark your catalyst loadings based on the specific transformation involving diethyl 2-ethyl-2-fluoropropanedioate.

| Reaction Type | Catalyst System | Optimal Loading | Solvent / Temp | Common Failure Mode | Corrective Action |

| Electrophilic Fluorination (Synthesis) | Cu(OTf)₂ / NFSI | 2.5 – 5.0 mol% | DCM, 25°C | Reaction stalling at 60% conversion. | Add 1.1 eq 2,6-di-tert-butyl-4-methylpyridine. Do not increase Cu. |

| Asymmetric Fluorination (Desymmetrization) | Zn(OAc)₂ / DBFOX-Ph | 10.0 mol% | Toluene, -20°C | Poor enantiomeric excess (<80% ee). | Lower temp to -40°C; ensure strict anhydrous conditions. |

| Pd-Catalyzed DAA (Downstream) | Pd₂(dba)₃ / PHOX | 2.5 mol% (Pd) | THF, 25°C | Proto-defluorination (loss of C-F bond). | Enforce 1:2.5 Pd:Ligand ratio; lower Pd loading. |

| Radical Carbofluorination | Cu(I) / Selectfluor | 10.0 – 15.0 mol% | MeCN, 60°C | Oxidative degradation of the catalyst. | Switch to NFSI or increase Cu(I) loading to compensate for solvent binding. |

Self-Validating Experimental Protocols

Protocol A: Synthesis of Diethyl 2-Ethyl-2-Fluoropropanedioate